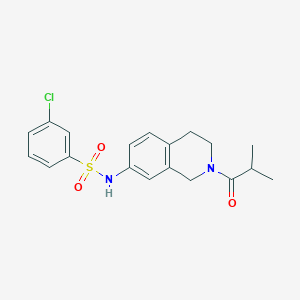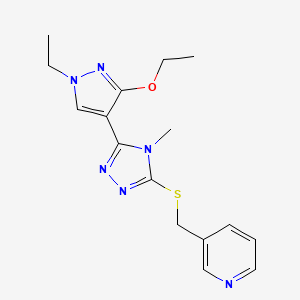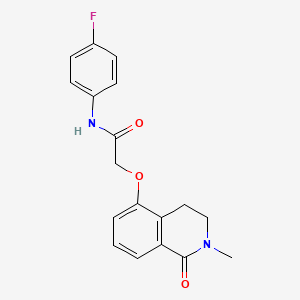
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea, also known as DMP-Morpholino-TFMP, is an organofluorine compound that has been used in a variety of scientific research applications. Its unique properties have made it an ideal reagent for a variety of applications in the laboratory, including synthesis, catalysis, and biochemistry. The purpose of
Mécanisme D'action
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules, including amines and carboxylic acids. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP are not well understood. However, the compound has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, the compound has been shown to be non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its high reactivity and selectivity. The compound is highly reactive and can be used to synthesize a variety of organic compounds, including heterocycles, amines, and carboxylic acids. In addition, the compound is highly selective and can be used to selectively synthesize specific compounds. The main limitation of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP. The compound could be used to synthesize a variety of novel organic compounds, such as heterocycles, amines, and carboxylic acids. In addition, the compound could be used in the development of novel catalysts for organic synthesis. Finally, the compound could be used in the development of novel peptides, proteins, and nucleic acids.
Méthodes De Synthèse
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2,6-diisopropylphenol with an amine and a trifluoromethyl-containing reagent. This reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the rate of reaction. The product is a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP has been used in a variety of scientific research applications, including synthesis, catalysis, and biochemistry. In synthesis, the compound has been used as a reagent for the preparation of a variety of organic compounds, including heterocycles, amines, and amides. In catalysis, the compound has been used as a catalyst for the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. In biochemistry, the compound has been used as a reagent for the preparation of a variety of peptides, proteins, and nucleic acids.
Propriétés
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYNIWFQQNJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)



![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)